molecular formula C9H8N4 B1444410 5-(Pyrazin-2-yl)pyridin-2-amine CAS No. 827588-90-9

5-(Pyrazin-2-yl)pyridin-2-amine

Cat. No. B1444410
M. Wt: 172.19 g/mol
InChI Key: WPVJRIXHIPRLSM-UHFFFAOYSA-N
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Description

5-(Pyrazin-2-yl)pyridin-2-amine is a compound that is part of the pyridine family . Pyridines are important structural motifs found in numerous bioactive molecules . They are used in various fields such as technology, medicine, and agriculture .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular formula of 5-(Pyrazin-2-yl)pyridin-2-amine is C8H7N5 . The molecular weight is 173.17 g/mol . The InChI string representation of the molecule is InChI=1S/C8H7N5/c9-8-5-12-7 (4-13-8)6-3-10-1-2-11-6/h1-5H, (H2,9,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Pyrazin-2-yl)pyridin-2-amine include a molecular weight of 173.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The topological polar surface area is 77.6 Ų .

Scientific Research Applications

Optical Properties and Heterocyclic Systems

5-(Pyrazin-2-yl)pyridin-2-amine derivatives demonstrate interesting optical properties due to their structural features. A study by Palion-Gazda et al. (2019) explored trisheterocyclic systems, including derivatives of 2,6-di(pyrazin-2-yl)pyridine, highlighting their significant thermal, redox, UV-Vis absorption, and emission properties. These properties are crucial for potential applications in materials science and photonics, with particular interest in structure-dependent fluorescence properties in both solution and solid states (Palion-Gazda et al., 2019).

Biocatalytic Applications

The biocatalytic transformation of pyridine derivatives, including 5-(Pyrazin-2-yl)pyridin-2-amine, is a growing area of interest. Stankevičiūtė et al. (2016) discussed the use of Burkholderia sp. MAK1 in oxyfunctionalization of pyridine derivatives. This process is promising for the preparation of various pyridinols and pyridin-N-oxides, highlighting the utility of 5-(Pyrazin-2-yl)pyridin-2-amine in biotechnological applications and as synthons for pharmaceutical products (Stankevičiūtė et al., 2016).

Catalysis and Chemical Synthesis

5-(Pyrazin-2-yl)pyridin-2-amine and its derivatives have applications in catalysis and synthetic chemistry. Gala et al. (2014) demonstrated their use in the synthesis of azaindoles, highlighting the role of such compounds in facilitating chemical reactions and synthesizing novel structures (Gala et al., 2014).

properties

IUPAC Name

5-pyrazin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-6-11-3-4-12-8/h1-6H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVJRIXHIPRLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731381
Record name 5-(Pyrazin-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrazin-2-yl)pyridin-2-amine

CAS RN

827588-90-9
Record name 5-(Pyrazin-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyrazin-2-yl)pyridin-2-amine
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Synthesis routes and methods

Procedure details

To a sealed tube was added 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 86-1 (2.2 g, 10 mmol), 2-iodopyrazine 86-2 (2.06 g, 10 mmol), Pd(PPh3)4 (577 mg, 0.5 mmol), toluene (70 mL), ethanol (15 mL) and 2M Na2CO3 (15 mL). The reaction mixture was bubbled with nitrogen for 2 minutes and stirred at 90° C. for 10 hours. After cooling to room temperature, the solvents were evaporated and the residue was redissolved in dichloromethane (200 ml) and treated with 1M HCl aqueous solution (50 mL). The two layers were separated and the aqueous layer was treated with 10% NaOH aqueous solution to adjust the pH to around 13. The resulting suspension was extracted with ethyl acetate (100 mL×3). The combined organic phases were washed with H2O (50 mL) and brine (50 mL), dried over Na2SO4, and concentrated to give 5-(pyrazin-2-yl)pyridin-2-amine 86-3 as white solid. MS m/z 173.1 (M+1); 1H NMR 400 MHz (DMSO-d6) δ 9.12(d, 1H, J=1.6 Hz), 8.73(m, 1H), 8.60(m, 1H), 8.46(d, 1H, J=2.8 Hz), 8.12(dd, 1H, J1=8.8 Hz, J2=2.4 Hz), 6.55(d, 1H, J=8.8 Hz), 6.46(s, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
577 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Xu, J Li, Y Wu, Z Sun, L Luo, Z Hu, S He… - European journal of …, 2016 - Elsevier
The Wnt signaling pathway is a critical developmental pathway which operates through control of cellular functions such as proliferation and differentiation. Aberrant Wnt signaling has …
Number of citations: 15 www.sciencedirect.com

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